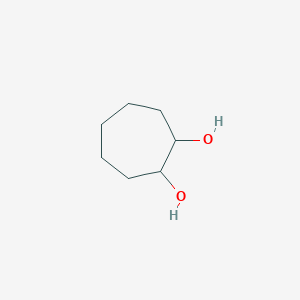

1,2-Cycloheptanediol

描述

Structural Significance within Cyclic Diol Chemistry

The seven-membered ring of 1,2-cycloheptanediol distinguishes it from its smaller and more common counterparts, such as cyclopentanediol and cyclohexanediol. Unlike the relatively rigid cyclohexane (B81311) ring, which predominantly adopts a strain-free chair conformation, cycloheptane (B1346806) and its derivatives are significantly more flexible. libretexts.org This increased flexibility is a direct consequence of having more single bonds, which allows for a greater number of accessible conformations.

The larger ring size in this compound compared to cyclohexanediol leads to a different energetic landscape for its conformers. While the chair conformation is a deep energy minimum for cyclohexane, the energy differences between the various conformations of cycloheptane are smaller, leading to a more dynamic system. libretexts.org

Stereochemical Considerations and Isomerism of this compound

The presence of two stereocenters at positions 1 and 2 of the cycloheptane ring gives rise to multiple stereoisomers for this compound. These isomers can be broadly categorized as geometric isomers (cis and trans) and, within these categories, as enantiomers.

cis-1,2-Cycloheptanediol (B8538960) : In the cis isomer, the two hydroxyl groups are on the same side of the ring. This configuration allows for the possibility of intramolecular hydrogen bonding between the two hydroxyl groups, which can significantly influence the molecule's preferred conformation and stability. quora.com The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry.

trans-1,2-Cycloheptanediol : In the trans isomer, the hydroxyl groups are on opposite sides of the ring. Intramolecular hydrogen bonding is generally not possible in the most stable conformations of the trans isomer. quora.com The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-cycloheptanediol and (1S,2S)-1,2-cycloheptanediol.

The relative stability of the cis and trans isomers is a complex issue. In many acyclic and smaller cyclic systems, the trans isomer is often more stable due to reduced steric hindrance. quora.com However, in vicinal diols, the potential for stabilizing intramolecular hydrogen bonds in the cis isomer can sometimes make it more stable than the trans isomer. quora.com For this compound, the flexible nature of the seven-membered ring allows it to adopt conformations that can accommodate the hydroxyl groups in various pseudo-axial and pseudo-equatorial positions, further complicating the energetic landscape.

Computational studies on analogous systems like 1,2-cyclohexanediol (B165007) have shown that intramolecular hydrogen bonding in the cis isomer leads to a preference for a conformation where one hydroxyl group is axial and the other is equatorial. quora.comresearchgate.net In contrast, the trans isomer of 1,2-cyclohexanediol is most stable when both hydroxyl groups are in equatorial positions to minimize steric interactions. libretexts.org While direct comparative energy values for this compound isomers are less common in the literature, the principles of minimizing steric and torsional strain, along with the potential for hydrogen bonding, remain the guiding factors in determining their conformational preferences and relative stabilities.

| Property | cis-1,2-Cycloheptanediol | trans-1,2-Cycloheptanediol |

| IUPAC Name | (1S,2R)-cycloheptane-1,2-diol nih.gov | (1R,2R)-cycloheptane-1,2-diol & (1S,2S)-cycloheptane-1,2-diol |

| Molecular Formula | C₇H₁₄O₂ nih.gov | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol nih.gov | 130.18 g/mol |

| Chirality | Achiral (meso compound) | Chiral (exists as a pair of enantiomers) |

| Intramolecular H-Bonding | Possible and influential on conformation quora.com | Generally not favored in stable conformers quora.com |

| General Stability Note | Stability is influenced by a balance of steric strain and potential intramolecular hydrogen bonding. | Stability is primarily dictated by minimizing steric and torsional strain, with a preference for pseudo-equatorial hydroxyl groups. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cycloheptane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929042 | |

| Record name | Cycloheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-19-0 | |

| Record name | trans-Cycloheptane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013553190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cycloheptane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modern Synthetic Methodologies for 1,2 Cycloheptanediol

Regioselective and Stereoselective Synthesis Approaches

The primary precursor for the synthesis of 1,2-cycloheptanediol is cycloheptene (B1346976). The addition of two hydroxyl groups across the double bond can be achieved through two main strategies: direct dihydroxylation of the alkene or a two-step process involving the formation and subsequent ring-opening of an epoxide.

Dihydroxylation of Cycloheptene via Metal-Catalyzed Processes

Direct dihydroxylation methods involve the use of metal-based oxidizing agents that react with the alkene to form a diol in a single synthetic operation. These methods are renowned for their stereospecificity, typically yielding syn-diols where both hydroxyl groups are added to the same face of the double bond. libretexts.org

The reaction of cycloheptene with osmium tetroxide (OsO₄) is a reliable and highly stereospecific method for producing cis-1,2-cycloheptanediol (B8538960). masterorganicchemistry.com The mechanism involves a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene's π-bond, forming a cyclic osmate ester intermediate. libretexts.orgkhanacademy.org This intermediate preserves the stereochemistry of the addition. Subsequent cleavage (hydrolysis) of the Os-O bonds, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), liberates the cis-diol. libretexts.orgbrainly.com

Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are standard practice. libretexts.org In these protocols, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant. The co-oxidant regenerates the Os(VIII) species from the Os(VI) formed after the diol is released, allowing the catalytic cycle to continue. libretexts.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). chemistrysteps.comniscpr.res.in Research has also demonstrated that ruthenium complexes, such as [Ru(Me₃tacn)Cl₃], can catalyze the cis-dihydroxylation of cycloheptene using aqueous hydrogen peroxide as the oxidant, achieving a 91% yield on a large scale. nih.gov

| Catalyst/Reagent System | Co-oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic OsO₄ | N-methylmorpholine N-oxide (NMO) | cis-1,2-Cycloheptanediol | High | libretexts.orgchemistrysteps.com |

| Catalytic OsO₄ | Potassium Ferricyanide (K₃[Fe(CN)₆]) | cis-1,2-Cycloheptanediol | High | niscpr.res.in |

| [Ru(Me₃tacn)Cl₃] | Hydrogen Peroxide (H₂O₂) | cis-1,2-Cycloheptanediol | 91% | nih.gov |

If the reaction conditions are not mild (i.e., if the solution is heated or acidic), potassium permanganate (B83412), being a powerful oxidizing agent, can cause over-oxidation. libretexts.orgchemistrysteps.com This side reaction involves the cleavage of the carbon-carbon bond of the newly formed diol, leading to the formation of dicarboxylic acids and significantly reducing the yield of the desired this compound. masterorganicchemistry.com While less expensive than osmium tetroxide, KMnO₄ is generally less selective and often provides lower yields of the diol. masterorganicchemistry.comlibretexts.org

Epoxide Ring-Opening Strategies

An alternative route to this compound involves a two-step process: first, the epoxidation of cycloheptene to form cycloheptene oxide, followed by the ring-opening of the epoxide. This strategy is complementary to direct dihydroxylation as it typically yields the trans-diol, a product of anti-addition. libretexts.org

The most common method for opening an epoxide ring to form a diol is hydrolysis under acidic conditions. libretexts.org When cycloheptene oxide is treated with water in the presence of an acid catalyst (e.g., dilute sulfuric acid or perchloric acid), trans-1,2-cycloheptanediol is produced. libretexts.orgchemistrysteps.com

The mechanism begins with the protonation of the epoxide oxygen by the acid catalyst, which makes the epoxide a better electrophile. libretexts.org A water molecule then acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the side opposite to the epoxide ring (a backside attack), leading to the inversion of stereochemistry at the site of attack. This Sₙ2-type mechanism results in the formation of a trans-1,2-diol. chemistrysteps.com Studies have shown that even hot water without an additional catalyst can facilitate the hydrolysis of epoxides like cyclohexene (B86901) oxide to yield the corresponding trans-diol, suggesting water itself can act as a modest acid catalyst. researchgate.net

The formation of a diol from an epoxide is fundamentally a nucleophilic ring-opening reaction where the nucleophile is a water molecule or a hydroxide (B78521) ion. The acid-catalyzed pathway described above is a primary example. libretexts.org A base-catalyzed pathway also exists, where a strong nucleophile like a hydroxide ion (OH⁻) directly attacks one of the epoxide carbons. This Sₙ2 reaction also proceeds via a backside attack, resulting in the trans-diol after a final protonation step.

| Method | Starting Material | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Osmium Tetroxide Dihydroxylation | Cycloheptene | OsO₄ (cat.), NMO | cis (syn-addition) | libretexts.orgchemistrysteps.com |

| Permanganate Dihydroxylation | Cycloheptene | Cold, alkaline KMnO₄ | cis (syn-addition) | chemistrysteps.comyoutube.com |

| Acid-Catalyzed Epoxide Hydrolysis | Cycloheptene Oxide | H₃O⁺, H₂O | trans (anti-addition) | libretexts.orgchemistrysteps.com |

| Carbonate Formation/Hydrolysis | Cycloheptene Oxide | 1. CO₂; 2. NaOH, H₂O | cis (overall retention) | google.com |

Electrochemical Synthesis Methods for this compound

Electrochemical synthesis, or electrosynthesis, offers a sustainable and efficient alternative to traditional chemical methods by using electrical energy to drive chemical reactions. sigmaaldrich.comchim.it This approach can generate reactive intermediates under mild conditions, often avoiding the need for harsh or toxic reagents. sigmaaldrich.com

In the context of 1,2-diol synthesis, electrochemical methods can be employed for the dihydroxylation of alkenes. While specific examples detailing the electrochemical synthesis of this compound are not extensively documented in the provided results, the general principles of electrosynthesis are applicable. For instance, the anodic oxidation of a substrate can generate a radical cation, which can then react with water or other nucleophiles to introduce hydroxyl groups. The use of mediators, such as ferrocene (B1249389) or iodide ions, can facilitate these transformations by shuttling electrons between the electrode and the substrate. chim.it The choice of electrode material, solvent, and supporting electrolyte are crucial parameters that influence the reaction's efficiency and selectivity. chim.it Research in this area continues to grow, aiming to develop more direct and environmentally benign routes to valuable chemical intermediates like this compound. chim.itrsc.org

Metallacycle-Mediated Cycloheptanediol Synthesis

Metallacycles, which are cyclic compounds containing a metal atom in the ring, are pivotal intermediates in numerous catalytic reactions. wikipedia.org Their formation and subsequent reactivity provide a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The synthesis of diols can be achieved through metallacycle-mediated pathways, often involving the oxidative cyclization of an alkene with a transition metal complex.

For example, a process involving a zirconacyclopentane intermediate can be envisioned for the synthesis of this compound. In such a reaction, cycloheptene could react with a low-valent zirconium species to form a zirconacyclopentane. Subsequent oxidation of this metallacycle would then yield the desired cis-1,2-cycloheptanediol. uni-freiburg.de While the direct synthesis of this compound via a metallacycle-mediated pathway from cycloheptene is a plausible synthetic strategy, specific high-yield examples are not prevalent in the immediate search results. However, the general utility of metallacycles in C-C and C-O bond formation is well-established. nih.govnptel.ac.in

A related approach involves the dihydroxylation of cycloheptene using metal catalysts. For instance, a ruthenium(III) complex, [Ru(Me3tacn)Cl3], has been shown to be an effective catalyst for the cis-dihydroxylation of various alkenes, including cycloheptene, using aqueous hydrogen peroxide as the oxidant. This method has been successfully scaled up to produce 119 grams of cis-1,2-cycloheptanediol with a 91% yield. acs.org The proposed mechanism for this type of reaction can involve the formation of a metallacycle intermediate through a [3+2] cycloaddition of the alkene to a high-valent metal-oxo species. acs.orgorganic-chemistry.org

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral diols as building blocks in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction to produce a single enantiomer of the desired product.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely applied in various asymmetric syntheses, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereoselectivity of a dihydroxylation reaction. For example, an acrylate (B77674) derivative attached to a chiral acetal (B89532) auxiliary has been shown to undergo a highly stereoselective Diels-Alder reaction. sfu.ca A similar strategy could be envisioned where a cycloheptene derivative bearing a chiral auxiliary undergoes diastereoselective dihydroxylation. The choice of auxiliary is critical for achieving high levels of stereocontrol. researchgate.net While specific examples of chiral auxiliary-mediated synthesis of this compound were not found in the search results, the general principle remains a viable and powerful method in asymmetric synthesis. nih.govnih.gov

Enantioselective Catalysis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical and efficient than using stoichiometric amounts of a chiral auxiliary.

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). organic-chemistry.org A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst. organic-chemistry.org

The reaction of cycloheptene with the Sharpless dihydroxylation reagents (AD-mix-α or AD-mix-β, which contain the catalyst, ligand, and co-oxidant) would be expected to produce the corresponding enantiomer of this compound with high enantiomeric excess. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed. organic-chemistry.org The mechanism is believed to proceed through a [3+2] cycloaddition of the alkene to the osmium-ligand complex, followed by hydrolysis to release the diol and regenerate the catalyst. organic-chemistry.org

| Catalyst System | Ligand Type | Expected Product Enantiomer |

| AD-mix-α | (DHQ)₂PHAL | (1R,2R)-1,2-Cycloheptanediol |

| AD-mix-β | (DHQD)₂PHAL | (1S,2S)-1,2-Cycloheptanediol |

This table is illustrative of the expected outcomes based on the general principles of the Sharpless Asymmetric Dihydroxylation.

The synthesis of enantiopure this compound can be achieved through the stereoselective reduction of a precursor α-hydroxy ketone, 2-hydroxycycloheptanone. An appropriate alcohol dehydrogenase can selectively reduce one enantiomer of a racemic α-hydroxy ketone, leading to a kinetic resolution, or it can reduce a prochiral ketone to a single enantiomer of the diol. harvard.edu The stereochemical outcome of the reduction is determined by the specific enzyme used. For example, ketoreductases (KREDs) have been engineered to exhibit high activity and stereoselectivity for the reduction of various ketones. rsc.org The use of a co-factor, such as NADH or NADPH, is required for the reduction, and co-factor regeneration systems are often employed to make the process economically viable. harvard.edu The stereoselective oxidation of a meso-1,2-diol, catalyzed by a diol dehydrogenase (DDH), can also be an effective route to obtain enantiopure vicinal diols. researchgate.net

| Enzyme Type | Reaction Type | Substrate | Product |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Stereoselective Reduction | 2-Hydroxycycloheptanone | Enantiopure this compound |

| Diol Dehydrogenase (DDH) | Stereoselective Oxidation | meso-1,2-Cycloheptanediol | Chiral α-hydroxy ketone and remaining diol enantiomer |

Chiral Ligand Design for Asymmetric Transformations

The enantioselective synthesis of this compound is predominantly achieved via the asymmetric dihydroxylation (AD) of its precursor, cycloheptene. The core of this transformation lies in the design of chiral ligands that coordinate to an osmium catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction.

Pioneering work in this area, known as the Sharpless Asymmetric Dihydroxylation, utilizes Cinchona alkaloids as the source of chirality. orgsyn.orgmasterorganicchemistry.com Research has shown that modifying the structure of these alkaloids directly influences the enantioselectivity of the dihydroxylation process. For the synthesis of chiral this compound, bisester derivatives of alkaloids like cinchonine (B1669041) and cinchonidine (B190817) have been effectively used as chiral auxiliaries for the osmium tetroxide-catalyzed reaction. niscpr.res.in

Detailed studies into ligand architecture have provided key insights. It has been demonstrated that dihydroligands, where the allylic double bond on the cinchona alkaloid is reduced, are generally preferable to their allylic counterparts for achieving higher enantiomeric excess. niscpr.res.in Furthermore, the geometry of the linker used to create bidentate ligands is crucial; ligands based on terephthalic acid, which holds the two alkaloid units far apart in a para-position, tend to provide better enantiomeric excess than those based on isophthalic acid, likely due to reduced steric hindrance. niscpr.res.in The selection of these ligands is a critical factor in controlling the facial selectivity of the dihydroxylation, allowing for the targeted synthesis of either the (1R,2R) or (1S,2S)-1,2-cycloheptanediol enantiomer.

Table 1: Effect of Chiral Ligand Design on Asymmetric Dihydroxylation of Cycloheptene Data synthesized from findings reported in scientific literature. niscpr.res.in

| Ligand Type | Alkaloid Base | Linker | Enantiomeric Excess (ee %) |

| Dihydro Ligand | Dihydrocinchonine | Terephthalic Acid | High |

| Dihydro Ligand | Dihydrocinchonidine | Terephthalic Acid | High |

| Allylic Ligand | Cinchonine | Terephthalic Acid | Moderate |

| Allylic Ligand | Cinchonidine | Terephthalic Acid | Moderate |

| Dihydro Ligand | Dihydrocinchonine | Isophthalic Acid | Moderate |

Dynamic Kinetic Asymmetric Transformation Pathways

Dynamic Kinetic Resolution (DKR) and the related Dynamic Kinetic Asymmetric Transformations (DYKAT) represent highly efficient strategies in asymmetric synthesis. rsc.orgdiva-portal.org These processes can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.orgthieme.de This overcomes the inherent 50% yield limitation of a standard kinetic resolution. thieme.de

The fundamental principle of DKR involves the coupling of a rapid, in-situ racemization of the starting material with a slower, highly enantioselective reaction. wikipedia.org In this scenario, the chiral catalyst or reagent selectively reacts with one enantiomer of the racemic mixture. As this "fast-reacting" enantiomer is consumed, the "slow-reacting" enantiomer continuously equilibrates to replenish the fast-reacting one, allowing the entire substrate pool to be funneled into a single chiral product. wikipedia.orgthieme.de DYKAT applies when diastereomers are involved in the resolution process under these dynamic conditions. thieme.de

These powerful methods have been applied to the synthesis of numerous complex chiral molecules. wikipedia.org However, while the principles of DKR and DYKAT are well-established, specific applications of these pathways for the direct synthesis of this compound are not widely documented in the reviewed scientific literature. The application of this methodology would require a suitable racemic precursor to this compound that can undergo efficient racemization under conditions compatible with an enantioselective transformation, such as enzymatic acylation or metal-catalyzed reaction.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and minimize waste. garph.co.ukacs.org The synthesis of this compound provides a clear example of how these principles can be implemented.

Utilization of Sustainable Reagents and Solvents

A primary focus of green chemistry is the replacement of toxic and hazardous reagents with safer, more environmentally benign alternatives. orientjchem.org The traditional asymmetric dihydroxylation of cycloheptene often employs osmium tetroxide (a toxic heavy metal) and stoichiometric co-oxidants like potassium ferricyanide, which generates large quantities of inorganic waste. niscpr.res.inchinesechemsoc.org

In contrast, a significantly greener approach utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant. nih.govresearchgate.netsioc-journal.cn The primary byproduct of H₂O₂ oxidation is water, making it a highly sustainable reagent. nih.gov Research has demonstrated the effective cis-dihydroxylation of cycloheptene to this compound using catalytic systems with aqueous hydrogen peroxide. nih.gov For instance, a ruthenium-based catalyst, [Ru(Me₃tacn)Cl₃], has been used for the large-scale preparation of cis-1,2-cycloheptanediol with a 91% yield using aqueous H₂O₂. nih.gov Other catalytic systems for this transformation involve iron, selenium, or heteropoly acids, which also leverage the clean oxidizing power of hydrogen peroxide. researchgate.netsioc-journal.cnsioc-journal.cnnih.gov

The choice of solvent is another critical aspect of green synthesis, as solvents can account for the majority of mass and energy consumption in a process. acs.org Many modern methods for this compound synthesis move away from traditional volatile organic compounds towards greener alternatives like water or aqueous solvent systems (e.g., aqueous tert-butanol). nih.govresearchgate.net In some cases, reactions can be performed under solvent-free conditions, representing an ideal scenario from a green chemistry perspective. researchgate.netrsc.org

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product. acs.org Syntheses with high atom economy are inherently less wasteful.

The synthesis of this compound offers a compelling case study in atom economy.

Traditional Stoichiometric Oxidation: The Sharpless AD reaction, while providing excellent stereocontrol, suffers from poor atom economy due to the use of a stoichiometric amount of potassium ferricyanide as the co-oxidant. chinesechemsoc.org For every kilogram of diol produced, a significant amount of inorganic salt waste is generated. chinesechemsoc.org

Catalytic Oxidation with H₂O₂: A greener alternative is the direct catalytic oxidation of cycloheptene using hydrogen peroxide. In this process (C₇H₁₂ + H₂O₂ → C₇H₁₄O₂), the atom economy is substantially improved as the atoms from the oxidant are incorporated into the product.

Epoxide Ring-Opening: The most atom-economical route on paper is the hydrolysis of cycloheptene oxide (C₇H₁₂O + H₂O → C₇H₁₄O₂). This is an addition reaction where all atoms from both reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. sioc-journal.cn

By designing synthetic routes that favor addition reactions and the use of catalytic reagents over stoichiometric ones, waste is minimized at the molecular level, fulfilling a fundamental goal of green chemistry. cardiff.ac.ukrsc.org

Table 2: Comparison of Atom Economy in Synthetic Routes to this compound

| Synthetic Route | Simplified Reaction Equation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy* |

| Epoxide Hydrolysis | C₇H₁₂O + H₂O → C₇H₁₄O₂ | Cycloheptene oxide, Water | This compound | None | 100% |

| Direct Oxidation with H₂O₂ | C₇H₁₂ + H₂O₂ → C₇H₁₄O₂ | Cycloheptene, Hydrogen Peroxide | This compound | None | 77.3% |

| Sharpless AD (Simplified) | 3C₇H₁₂ + 2K₃[Fe(CN)₆] + ... → 3C₇H₁₄O₂ + 2K₄[Fe(CN)₆] + ... | Cycloheptene, Potassium Ferricyanide, etc. | This compound | Potassium Ferrocyanide, etc. | Very Low |

*Note: Theoretical atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of All Reactants) x 100. The calculation for the H₂O₂ route assumes direct dihydroxylation. The Sharpless AD value is qualitative due to the complexity of all reagents and byproducts involved.

Reaction Mechanisms and Reactivity Profiles of 1,2 Cycloheptanediol

Cyclization Reactions Involving 1,2-Cycloheptanediol

The proximate hydroxyl groups of this compound can participate in intramolecular reactions to form cyclic structures, most notably cyclic ethers. They can also react with difunctional electrophiles to form larger ring systems.

This compound can undergo intramolecular dehydration to form a cyclic ether. smolecule.com This type of reaction is typically catalyzed by acid. The mechanism involves the protonation of one hydroxyl group, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the cyclic ether, 8-oxabicyclo[5.1.0]octane. The synthesis of medium-sized cyclic ethers can be challenging, but various methods have been developed, including the intramolecular reductive coupling of dialdehydes, which could be formed from the periodate (B1199274) cleavage of this compound. organic-chemistry.orgorganic-chemistry.org

The reaction of 1,2-cycloalkanediols with electrophiles such as oxalyl chloride in the presence of a base like triethylamine (B128534) demonstrates a strong dependence on the stereochemistry of the diol. sigmaaldrich.comnih.gov For medium-ring diols like this compound, the configuration (cis or trans) dictates the major product. scispace.com

Specifically, the reaction of trans-1,2-cycloheptanediol with oxalyl chloride predominantly yields the corresponding cyclic carbonate. sigmaaldrich.comnih.gov In contrast, other cyclic diols such as cis-1,2-cyclooctanediol (B3120902) give the cyclic oxalate (B1200264) as the major product. scispace.com The formation of these different products is attributed to the conformational constraints of the ring system and the stability of the tetrahedral intermediates formed during the reaction. scispace.com For smaller, more rigid rings like cyclopentane (B165970) and cyclohexane (B81311), the cyclic oxalate is the major product regardless of the diol's configuration, suggesting that the reaction proceeds through boat-like transition states. nih.govscispace.com

Products of Cyclocondensation with Oxalyl Chloride

| Reactant | Reagent | Base | Major Product |

|---|---|---|---|

| trans-1,2-Cycloheptanediol | Oxalyl Chloride | Triethylamine | Cyclic Carbonate |

Esterification Reactions and Derivatives of this compound

The hydroxyl groups of this compound can react with carboxylic acids or their derivatives to form esters. smolecule.com The most common method for this transformation is the Fischer esterification, where the diol and a carboxylic acid are heated in the presence of an acid catalyst. libretexts.orgathabascau.ca The reaction is reversible and can be driven to completion by removing the water formed as a byproduct or by using an excess of one reactant. athabascau.ca

Both hydroxyl groups of this compound can be esterified, leading to the formation of a diester. If a dicarboxylic acid is used, this reaction can lead to the formation of polyesters, which are polymers of significant commercial importance. libretexts.org The reactivity of the hydroxyl groups in esterification can be influenced by steric hindrance around the alcohol functional groups.

Mechanistic Investigations of this compound Reactions

The seven-membered ring of this compound provides it with significant conformational flexibility compared to smaller cyclic diols. This flexibility plays a crucial role in its reactivity, influencing the stereochemical outcomes of its reactions and the nature of the intermediates and transition states involved.

Stereochemical Course of Reactions

The spatial arrangement of the two hydroxyl groups in this compound, whether cis or trans, profoundly dictates the stereochemical pathway of its reactions. The outcome of a reaction is often controlled by the ability of the flexible cycloheptane (B1346806) ring to adopt a transition state that minimizes steric hindrance and electronic repulsion.

A notable example is the cyclocondensation reaction with oxalyl chloride in the presence of triethylamine. sigmaaldrich.comnih.gov The stereochemistry of the starting diol directly influences the major product formed. Research has shown that trans-1,2-cycloheptanediol reacts to form the cyclic carbonate as the major product. sigmaaldrich.comnih.govscispace.com This outcome is analogous to reactions with acyclic glycols and more flexible large-ring diols like trans-1,2-cyclooctanediol. sigmaaldrich.comnih.gov In contrast, for smaller, more rigid rings like cyclohexane, the trans-diol yields a cyclic oxalate exclusively, as the transition state required for carbonate formation is inaccessible. scispace.com

The synthesis of this compound itself is a study in stereochemical control. The syn-dihydroxylation of cycloheptene (B1346976) using reagents like osmium tetroxide (OsO₄) or cold potassium permanganate (B83412) (KMnO₄) exclusively yields cis-1,2-cycloheptanediol (B8538960). smolecule.combrainly.comucalgary.ca This is because the reaction proceeds through a cyclic intermediate (an osmate ester or manganate (B1198562) ester) where both oxygen atoms are delivered to the same face of the double bond. ucalgary.ca Conversely, the formation of trans-1,2-cycloheptanediol can be achieved through the anti-hydroxylation of cycloheptene. This is typically done by first epoxidizing the alkene to form cycloheptene oxide, followed by acid-catalyzed ring-opening with water. libretexts.org The nucleophilic attack of water occurs via a backside (SN2-type) mechanism, resulting in an inversion of configuration at one of the carbon atoms and yielding the trans-diol. libretexts.orgucalgary.camasterorganicchemistry.com

Furthermore, it is possible to selectively convert the more stable trans isomer of this compound to the less stable cis isomer. nih.govprinceton.edu This epimerization can be achieved using photocatalysis in a process of transient thermodynamic control, demonstrating that stereochemical outcomes can be manipulated under specific reaction conditions. nih.gov

The stereochemical course for the reaction of various 1,2-cycloalkanediols with oxalyl chloride is summarized below, highlighting the distinct behavior of the seven-membered ring.

| Starting Diol | Configuration | Cyclic Oxalate Yield (%) | Cyclic Carbonate Yield (%) |

|---|---|---|---|

| 1,2-Cyclopentanediol | cis | 75 | 18 |

| 1,2-Cyclopentanediol | trans | 44 | 0 |

| 1,2-Cyclohexanediol (B165007) | cis | 86 | 3 |

| 1,2-Cyclohexanediol | trans | 75 | 0 |

| This compound | trans | 32 | 65 |

| 1,2-Cyclooctanediol | cis | 58 | 42 |

| 1,2-Cyclooctanediol | trans | 17 | 83 |

Role of Intermediates and Transition States

The pathways of this compound reactions are governed by the formation and stability of key intermediates and the energy of their associated transition states. masterorganicchemistry.com These transient species are not typically isolable but are inferred from kinetic and stereochemical studies. numberanalytics.com

In the reaction of trans-1,2-cycloheptanediol with oxalyl chloride, the formation of a cyclic carbonate as the major product suggests a specific mechanistic pathway. sigmaaldrich.comnih.gov The reaction is believed to proceed through a half-ester intermediate, which then cyclizes. For the flexible seven-membered ring of trans-1,2-cycloheptanediol, the cyclization proceeds via a "normal" pathway where the second hydroxyl group attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to the cyclic carbonate. scispace.com This is possible because the ring is flexible enough to accommodate the required geometry of the transition state. scispace.com For more rigid rings like trans-1,2-cyclohexanediol, this pathway is sterically hindered. Instead, they are thought to proceed through a more constrained, boat-like transition state to form the cyclic oxalate. sigmaaldrich.comscispace.com The tetrahedral intermediates formed from the trans-isomers of smaller rings cannot undergo the ring inversion necessary to form the carbonate. sigmaaldrich.comnih.gov

The synthesis of cis-1,2-cycloheptanediol from cycloheptene via oxidation with OsO₄ or KMnO₄ involves a concerted reaction mechanism. ucalgary.ca The key intermediate is a five-membered cyclic ester (a cyclic osmate or manganate ester), which is formed by the direct addition of the oxidizing agent to the double bond. brainly.comucalgary.ca This intermediate ensures that both hydroxyl groups are delivered to the same side of the ring (syn-addition), leading to the cis-diol upon hydrolysis. ucalgary.ca

In the acid-catalyzed ring-opening of cycloheptene oxide to form trans-1,2-cycloheptanediol, the reaction proceeds through a protonated epoxide intermediate. libretexts.org This makes the epoxide a better electrophile. The subsequent nucleophilic attack by water occurs in an SN2-like fashion. libretexts.orgmasterorganicchemistry.com The transition state involves the backside attack of the nucleophile at one of the epoxide carbons, leading to inversion of stereochemistry at that center. masterorganicchemistry.com The positive charge in the transition state is better stabilized on the more substituted carbon, though for a symmetrical epoxide like cycloheptene oxide, the attack is equally likely at either carbon. libretexts.org Under basic conditions, the ring-opening of an epoxide is a more straightforward SN2 reaction where a strong nucleophile attacks the less sterically hindered carbon of the unprotonated epoxide. masterorganicchemistry.com

Conformational Analysis of 1,2 Cycloheptanediol and Its Derivatives

Elucidation of Preferred Conformations in Solution and Solid State

The conformation of 1,2-cycloheptanediol can differ between the solid state and in solution. In the solid state, the molecules are in a fixed, crystalline lattice, and their conformation is determined by packing forces in addition to intramolecular interactions. In solution, the molecule is more dynamic, and its preferred conformation is influenced by interactions with solvent molecules. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational ensemble of molecules in solution. nih.gov

Seven-membered rings, such as the one in this compound, are highly flexible and can adopt a variety of puckered conformations to relieve ring strain. chemistrysteps.com Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives exist as a mixture of interconverting conformers, primarily in the twist-chair and twist-boat families. The conformational space of a seven-membered ring is complex and can be described by four puckering parameters. smu.edusmu.edu These parameters define various canonical forms such as chair, boat, twist-chair, and twist-boat. smu.edunih.gov

The most stable conformations for cycloheptane are the twist-chair and twist-boat. The energy barrier between these conformations is relatively low, allowing for rapid interconversion. The introduction of substituents, such as the hydroxyl groups in this compound, influences the relative energies of these conformers.

Twist-Chair (TC): Generally the most stable conformation for cycloheptane.

Twist-Boat (TB): Another low-energy conformation.

Chair (C) and Boat (B): These are typically higher in energy and act as transition states or intermediates in the interconversion pathways. smu.edu

The specific puckering of the ring in this compound will be a balance between minimizing torsional strain from eclipsed bonds and angle strain from deviations from ideal bond angles.

The relative orientation of the two hydroxyl groups (cis or trans) significantly impacts the preferred conformation of the this compound ring. This is due to the interplay of steric hindrance and the potential for hydrogen bonding.

In cis-1,2-cycloheptanediol (B8538960), the two hydroxyl groups are on the same side of the ring. This arrangement can facilitate intramolecular hydrogen bonding, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. libretexts.org This interaction can stabilize certain conformations that bring the hydroxyl groups into close proximity.

In trans-1,2-cycloheptanediol, the hydroxyl groups are on opposite sides of the ring. Intramolecular hydrogen bonding is generally not possible in this configuration. Consequently, the conformational preferences will be primarily dictated by the need to minimize steric repulsion between the hydroxyl groups and the rest of the ring. It has been shown that trans-1,2-cycloheptanediol can be converted to the cis diastereomer, indicating that under certain conditions, the cis form can be thermodynamically favored, likely due to stabilizing interactions such as chelation. nih.gov

Intermolecular and Intramolecular Interactions Governing Conformation

The conformation of this compound is governed by a balance of several non-covalent interactions.

Intramolecular Interactions:

Hydrogen Bonding: In cis-1,2-cycloheptanediol, an intramolecular hydrogen bond can form between the two hydroxyl groups. libretexts.org This creates a pseudo-cyclic structure that can significantly stabilize a particular conformation. The presence of this bond can affect bond angles and torsional angles within the molecule. jchemrev.com

Steric Hindrance: The repulsive forces between non-bonded atoms influence the puckering of the ring and the orientation of the hydroxyl groups. The molecule will adopt a conformation that minimizes these unfavorable interactions.

Intermolecular Interactions:

Hydrogen Bonding: In the absence of intramolecular hydrogen bonding (as in the trans isomer) or in protic solvents, this compound can form intermolecular hydrogen bonds with other diol molecules or with solvent molecules. libretexts.orgnih.gov In the solid state, these intermolecular hydrogen bonds are crucial in determining the crystal packing.

In solution, there is often a competition between the formation of intramolecular and intermolecular hydrogen bonds. nih.gov The nature of the solvent plays a critical role; protic solvents can disrupt intramolecular hydrogen bonds by forming stronger hydrogen bonds with the solute. nih.gov

Comparative Conformational Studies with other Cyclic Diols

Comparing the conformational behavior of this compound with other cyclic diols provides valuable insights into the influence of ring size on molecular geometry.

| Cyclic Diol | Ring Size | Predominant Conformation(s) | Key Conformational Features |

| cis-1,2-Cyclobutanediol | 4 | Puckered | High ring strain. nih.gov |

| trans-1,2-Cyclopentanediol | 5 | Envelope, Twist | Flexible, with a relatively low barrier to pseudorotation. nih.gov |

| cis-1,2-Cyclohexanediol | 6 | Chair | One axial and one equatorial hydroxyl group. stackexchange.comresearchgate.net |

| trans-1,2-Cyclohexanediol | 6 | Chair | Both hydroxyl groups can be in equatorial positions, which is generally more stable. stackexchange.comquora.com |

| cis-1,2-Cycloheptanediol | 7 | Twist-Chair, Twist-Boat | Flexible ring with multiple low-energy conformations; potential for intramolecular hydrogen bonding. nih.gov |

Table 1: Comparison of Conformational Features of Cyclic Diols

Advanced Characterization and Analytical Methodologies for 1,2 Cycloheptanediol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1,2-Cycloheptanediol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule would be observed. For instance, a reaction product with the molecular formula C₇H₁₂O, derived from this compound under acidic conditions, showed a signal in the ¹H NMR spectrum at δ 9.5, indicative of an aldehyde proton formed during a pinacol (B44631) rearrangement. utdallas.edu The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of the protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum indicate the types of carbon atoms present (e.g., those bonded to hydroxyl groups versus those in the hydrocarbon ring). For cycloalkanes, the carbon signals typically appear in the alkane region of the spectrum (~10-30 ppm). utdallas.edu

Dynamic NMR spectroscopy can be employed to study the conformational dynamics of cyclic molecules. For example, low-temperature ¹³C NMR has been used to study the conformations of related cyclic compounds like 1,2-cycloundecadiene, revealing the presence of multiple conformations at low temperatures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.0 | Multiplet | CH-OH |

| ¹H | ~1.2 - 1.8 | Multiplet | CH₂ (ring) |

| ¹³C | ~70 - 80 | - | C-OH |

| ¹³C | ~20 - 40 | - | CH₂ (ring) |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mt.com These techniques are particularly useful for identifying functional groups. mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the cycloalkane ring typically appear just below 3000 cm⁻¹. The C-O stretching vibration will be present in the fingerprint region, typically between 1000 and 1200 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.comspectroscopyonline.com While the O-H stretch is often weak in the Raman spectrum, the C-C and C-H vibrations of the cycloheptane (B1346806) ring will give rise to distinct signals. researchgate.net The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200 - 3600 (broad) |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |

| C-O Stretch | IR | 1000 - 1200 |

| C-C Stretch | Raman | 800 - 1200 |

Note: These are general ranges and can be influenced by factors such as hydrogen bonding and conformation.

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for separating the cis and trans isomers of this compound and for determining the purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of this compound. heraldopenaccess.uscsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. mdpi.comresearchgate.net

The choice of mobile phase is critical for achieving good separation. csfarmacie.cz In reversed-phase mode, mixtures of water or buffer with organic modifiers like methanol (B129727) or acetonitrile (B52724) are often employed. csfarmacie.czmdpi.com The separation of diastereomeric derivatives of a racemic alcohol, created by esterification with a chiral acid, can also be achieved using normal-phase HPLC on a silica (B1680970) gel column. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for assessing the purity of this compound, particularly for volatile derivatives. google.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC can be used to separate cis and trans isomers and to detect any volatile impurities. phenomenex.com Comprehensive two-dimensional gas chromatography (GC×GC) can provide even higher resolution for complex mixtures. whoi.edu

Table 3: Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Acetonitrile/Water | UV, CD | Enantiomer Separation |

| GC | Fused Silica Capillary (e.g., ZB-BAC-2) | Helium | FID, MS | Purity, Isomer Separation |

Note: Specific conditions must be optimized for each application.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in asymmetric synthesis and for the characterization of chiral compounds. wikipedia.org

The enantiomeric excess is calculated using the following formula: % ee = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. youtube.com A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of this compound. heraldopenaccess.us By separating the enantiomers, the peak area of each can be integrated, and the ratio can be used to calculate the ee. Other methods for determining ee include the use of chiral shift reagents in NMR spectroscopy and fluorescence-based assays. heraldopenaccess.usnih.gov

Computational Chemistry and Theoretical Studies on 1,2 Cycloheptanediol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Cycloheptanediol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comrsc.org It is used to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. mdpi.com DFT calculations are instrumental in determining the geometric and electronic structures of molecules. mdpi.comnih.gov For this compound, DFT studies, particularly using functionals like B3LYP, are employed to analyze its properties. researcher.liferesearchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of different conformers and stereoisomers (e.g., cis and trans).

Vibrational Frequencies: Calculating infrared (IR) spectra to help identify and characterize the molecule by comparing theoretical spectra with experimental data. frontiersin.org

Electronic Properties: Investigating the distribution of electrons through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. frontiersin.org

Thermodynamic Properties: Calculating energies to determine the relative stabilities of different conformers and transition states.

DFT calculations can elucidate the electronic structure of various states. rsc.org For instance, in the synthesis of cis-1,2-cycloheptanediol (B8538960), DFT calculations with the B3LYP functional have been used to understand the reaction mechanism and energetics involved. researcher.life

Table 1: Illustrative DFT-Calculated Properties for a this compound Conformer (Note: This table is illustrative of typical data obtained from DFT calculations and is not from a specific cited study on this compound unless otherwise referenced.)

| Property | Value | Description |

| Total Energy | (Typical value in Hartrees) | The total electronic energy of the optimized geometry. |

| HOMO Energy | (Typical value in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | (Typical value in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Typical value in eV) | Difference in energy between HOMO and LUMO; indicates electronic excitability and chemical stability. |

| Dipole Moment | (Typical value in Debye) | A measure of the overall polarity of the molecule. |

Beyond DFT, other quantum chemical methods are available to study this compound.

Ab Initio Methods: These methods compute solutions to the Schrödinger equation from "first principles," without using experimental data for parametrization. icm.edu.pl They form a hierarchy of accuracy, with methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offering increasing accuracy at a significantly higher computational cost. icm.edu.plsapub.org For a flexible molecule like this compound, high-level ab initio calculations would be reserved for benchmarking the energies of a few key conformations due to their computational expense. sapub.org

Semi-Empirical Methods: These methods simplify the complex integrals found in ab initio calculations by using parameters derived from experimental or high-level theoretical data. rsc.org Methods like AM1, PM3, and PM6 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of large molecules or for studying systems where higher accuracy is not essential. rsc.orgiastate.edu They are particularly useful for an initial exploration of the vast conformational space of the seven-membered ring of this compound before refining the results with more accurate methods. iastate.edu

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The seven-membered ring of this compound is highly flexible, capable of adopting numerous conformations. Molecular mechanics and dynamics simulations are the preferred tools for exploring this complex potential energy surface.

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. mdpi.com This classical approach is computationally very fast, allowing for the rapid evaluation of thousands of possible conformations. For this compound, a systematic or random search using MM can identify low-energy chair, boat, and twist-chair conformations for both the cis and trans isomers. The relative energies of these conformers can be calculated to predict their populations at thermal equilibrium. The analysis is similar to that performed on other cyclic systems like cyclohexane (B81311) derivatives, where the stability is determined by factors like steric hindrance and 1,3-diaxial interactions. sapub.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.govsoton.ac.uk An MD simulation provides a view of the dynamic evolution of the system, showing how this compound transitions between different conformations. soton.ac.uk By simulating the molecule in a solvent like water, MD can reveal the influence of solvent on conformational preferences and the dynamics of intramolecular hydrogen bonding between the two hydroxyl groups. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. mdpi.com

Table 2: Representative Conformational Analysis Data for this compound (Note: This table is illustrative, showing the type of data generated from MM/MD studies for a flexible molecule.)

| Conformer Type | Isomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bond |

| Twist-Chair | cis | 0.00 | (Calculated Values) | Yes |

| Chair | cis | 1.25 | (Calculated Values) | No |

| Boat | cis | 2.50 | (Calculated Values) | Yes |

| Twist-Chair | trans | 0.00 | (Calculated Values) | No |

| Chair | trans | 0.85 | (Calculated Values) | No |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org

The process begins by locating the stationary points along a reaction's potential energy surface. chemrxiv.orguniud.it By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how changes to the molecule or reaction conditions will affect the outcome. iastate.edunih.gov For reactions such as the oxidation of this compound to a diketone or its dehydration to form an epoxide or an unsaturated alcohol, computational methods can:

Locate Transition State Structures: Identify the high-energy, transient geometry that connects reactants and products. dtu.dk

Calculate Activation Barriers: Determine the energy required to overcome the transition state, which is key to predicting reaction kinetics. rsc.org

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. uniud.it

These computational investigations can distinguish between competing reaction mechanisms, for example, whether a reaction proceeds through a concerted or a stepwise pathway. researchgate.netresearchgate.net

Elucidation of Stereoselectivity and Chirality Transfer Mechanisms

This compound is a chiral molecule, and understanding the stereochemical outcome of its reactions is critical. Computational methods provide profound insight into the origins of stereoselectivity.

For reactions that create or modify stereocenters, such as the asymmetric synthesis of this compound or its subsequent reactions, computational modeling can explain why one stereoisomer is formed in preference to another. This is achieved by modeling the transition states for the formation of each possible product. A lower activation energy for one transition state compared to another explains the observed product ratio. icm.edu.plresearchgate.net

Applications of 1,2 Cycloheptanediol in Contemporary Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

1,2-Cycloheptanediol serves as a valuable building block and key intermediate in the synthesis of more complex organic molecules. smolecule.com Its unique seven-membered ring structure and the stereochemical relationship of its two hydroxyl groups provide a distinct scaffold for the construction of intricate molecular architectures. smolecule.com Organic chemists utilize a technique called retrosynthetic analysis to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.org In this context, this compound can be a crucial starting material or a key intermediate in the synthetic route to various complex natural products and pharmaceutical agents. smolecule.comwikipedia.org

The diol functionality allows for a variety of chemical transformations. For instance, the hydroxyl groups can be oxidized to form the corresponding dicarbonyl compound, or they can be selectively protected and manipulated to introduce other functional groups at specific positions on the cycloheptane (B1346806) ring. This versatility makes this compound an important component in the strategic assembly of larger, more complex molecules. The synthesis of aspidophytine, a complex alkaloid, exemplifies the use of chiral building blocks in constructing polycyclic systems, a strategy where a molecule like this compound could serve as a foundational element. researchgate.net

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, this compound and its derivatives play a significant role. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Although specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the provided results, the principles of asymmetric synthesis using chiral diols are well-established. For example, chiral oxazolidinones, often derived from amino alcohols, are widely used as auxiliaries in reactions like alkylations and aldol (B89426) reactions to achieve high levels of stereocontrol. researchgate.netsioc-journal.cn Similarly, chiral diols can be converted into acetals or other derivatives to function as effective chiral controllers. sfu.ca

Furthermore, chiral diols are crucial precursors for the synthesis of chiral ligands used in transition-metal catalyzed asymmetric reactions. mdpi.com These ligands, often bidentate or polydentate, coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. For instance, chiral bis(NHC) ligand precursors have been synthesized from trans-1,2-diaminocyclohexane for use in copper-catalyzed asymmetric conjugate additions. mdpi.com Similarly, chiral diene ligands have been developed for rhodium-catalyzed asymmetric transformations. sigmaaldrich.com The C2-symmetric nature of trans-1,2-cycloheptanediol makes it an attractive candidate for the development of novel chiral ligands for a variety of asymmetric catalytic processes, including hydrogenation and carbon-carbon bond-forming reactions. nobelprize.orgdiva-portal.orgrsc.org

Applications in Polymer Science and Materials Chemistry

Esterification for Polymeric Materials

The presence of two hydroxyl groups in this compound allows it to act as a diol monomer in condensation polymerization reactions. smolecule.com Specifically, it can undergo esterification with a dicarboxylic acid to form polyesters. smolecule.comchemguide.co.uklibretexts.org This process involves the repeated formation of ester linkages with the elimination of a small molecule, typically water, to build a long polymer chain. chemguide.co.uklibretexts.org

The structure of the resulting polyester, and consequently its material properties, is influenced by the specific diol and dicarboxylic acid used. The incorporation of the seven-membered ring of this compound into the polymer backbone would impart unique conformational properties compared to polyesters derived from more common linear or six-membered cyclic diols. This could affect properties such as thermal stability, crystallinity, and mechanical strength. While the provided search results mention the potential of this compound in creating new polymeric materials through esterification, specific examples of polyesters synthesized from this diol and their detailed properties are not extensively described. smolecule.com

| Monomer 1 | Monomer 2 | Polymer Type | Potential Application |

| This compound | Dicarboxylic Acid | Polyester | Specialty polymeric materials |

Chiral Template Effects in Cyclocopolymerization

A notable application of chiral 1,2-cycloalkanediols, including (1S,2S)-1,2-cycloheptanediol, is their use as chiral templates in cyclocopolymerization. acs.orgacs.org In this process, the chiral diol is first converted into a divinyl monomer, such as bis(4-vinylbenzoate). This chiral monomer is then copolymerized with an achiral comonomer, for example, styrene. acs.orgacs.org The chiral template directs the stereochemistry of the polymerization, leading to the formation of an optically active polymer with a specific main-chain chirality. acs.orgacs.org

After polymerization, the chiral template can be chemically removed, leaving behind a chiral polymer. Research has shown that the efficiency of this chirality induction improves as the ring size of the 1,2-cycloalkanediol template increases from five to eight members. acs.orgacs.org Specifically, the use of (1S,2S)-1,2-cycloheptanediol as a template resulted in a polymer with a significant induced optical rotation after removal of the template. acs.orgacs.org This effect is attributed to the dihedral angle between the two vinylbenzoyl groups in the monomer, which is influenced by the ring size of the diol. acs.orgacs.org This method provides a powerful tool for the synthesis of polymers with controlled helical structures, which have potential applications in chiral separation, catalysis, and optoelectronics.

| Chiral Template | Comonomer | Resulting Polymer Property | Reference |

| (1S,2S)-1,2-Cycloheptanediol bis(4-vinylbenzoate) | Styrene | Optically active polymer with main-chain chirality | acs.orgacs.org |

| (1S,2S)-1,2-Cyclopentanediol bis(4-vinylbenzoate) | Styrene | Low efficiency of chirality induction | acs.orgacs.org |

| (1S,2S)-1,2-Cyclohexanediol bis(4-vinylbenzoate) | Styrene | Moderate efficiency of chirality induction | acs.orgacs.org |

| (1S,2S)-1,2-Cyclooctanediol bis(4-vinylbenzoate) | Styrene | High efficiency of chirality induction | acs.orgacs.org |

Potential in Bio-inspired Chemical Synthesis

Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules and materials. rsc.orgnih.gov Nature often utilizes pre-organized templates and enzymatic catalysis to achieve remarkable efficiency and selectivity. The unique seven-membered ring of this compound, with its specific conformational preferences, can be seen as a simple mimic of the cyclic structures found in many natural products.

While direct applications of this compound in bio-inspired synthesis are not explicitly detailed in the search results, its potential is evident. For example, its structure could be incorporated into larger molecules designed to fold into specific conformations, mimicking the function of biomolecules. Furthermore, the development of catalysts that are inspired by enzymes often involves the use of chiral scaffolds to create a well-defined active site. The C2-symmetric and conformationally distinct nature of this compound makes it a candidate for such endeavors. The use of biomolecules to assist in the synthesis of nanocomposite hydrogels for biomedical applications highlights the trend of integrating biological principles into materials chemistry, a field where novel building blocks like this compound could find a niche. rsc.org

Historical Context and Evolution of Research on 1,2 Cycloheptanediol

Early Synthetic Routes and Structural Assignments

Early investigations into the synthesis of 1,2-cycloheptanediol were primarily focused on diastereoselectivity, aiming to control the relative orientation of the two hydroxyl groups. The synthesis of cis- and trans-1,2-cycloheptanediol relied on methods that could deliver hydroxyl groups to the same or opposite faces of the cycloheptene (B1346976) double bond, respectively.

One of the earliest methods for the synthesis of trans-diols was the Prévost reaction , first reported by Charles Prévost in 1933. wikipedia.orgchemistnotes.com This reaction involves the treatment of an alkene, such as cycloheptene, with iodine and a silver salt of a carboxylic acid, typically silver benzoate, in an anhydrous solvent. wikipedia.orgchemistnotes.comorganic-chemistry.org The reaction proceeds through a cyclic iodonium ion intermediate, which is then opened by the carboxylate anion in an anti-fashion. Subsequent hydrolysis of the resulting dibenzoate ester yields the trans-1,2-diol. The Prévost reaction provided a reliable method for obtaining trans-1,2-cycloheptanediol with a high degree of diastereoselectivity. youtube.com

For the synthesis of cis-1,2-cycloheptanediol (B8538960), a significant early development was the Woodward cis-hydroxylation . This method, a modification of the Prévost reaction, involves the use of iodine and silver acetate in the presence of water. organic-chemistry.orgbyjus.comwikipedia.org The presence of water intercepts a key intermediate, leading to the formation of a cis-diol. This reaction offered a complementary approach to the Prévost reaction, allowing for the selective synthesis of the cis-isomer of this compound.

Another foundational method for the preparation of cis-vicinal diols is the oxidation of alkenes with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) . These reagents react with alkenes to form cyclic intermediates (an osmate ester in the case of OsO₄) which, upon cleavage, yield the cis-diol. While effective, the stoichiometric use of the highly toxic and expensive osmium tetroxide was a significant drawback in early applications.

The structural assignment of the cis and trans isomers in these early studies was often inferred from the known stereochemical outcomes of these reactions, which were established through the study of simpler model systems. Spectroscopic methods, in their infancy at the time, would have been supplemented by chemical methods, such as the formation of cyclic acetals (which are more readily formed from cis-diols), to confirm the relative stereochemistry of the hydroxyl groups.

| Method | Reagents | Typical Product | Year of Discovery |

| Prévost Reaction | Iodine, Silver Benzoate (anhydrous) | trans-1,2-diol | 1933 |

| Woodward cis-Hydroxylation | Iodine, Silver Acetate (aqueous) | cis-1,2-diol | Not specified in search results |

| Osmium Tetroxide Oxidation | OsO₄, followed by a reducing agent | cis-1,2-diol | Not specified in search results |

| Permanganate Oxidation | Cold, dilute, alkaline KMnO₄ | cis-1,2-diol | Not specified in search results |

Milestones in Stereoselective and Asymmetric Synthesis Development

The latter half of the 20th century witnessed a paradigm shift in the synthesis of 1,2-diols, with a strong emphasis on the development of catalytic and asymmetric methods. A major breakthrough in this area was the development of the Sharpless asymmetric dihydroxylation (AD) in the 1980s. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol with high enantiomeric excess (ee). The commercially available "AD-mix-α" (containing a (DHQ)₂-PHAL ligand) and "AD-mix-β" (containing a (DHQD)₂-PHAL ligand) have made this powerful transformation widely accessible. organic-chemistry.orgalfa-chemistry.com The application of the Sharpless AD to cycloheptene provides a direct and highly efficient route to enantiomerically enriched cis-1,2-cycloheptanediol.

For the asymmetric synthesis of trans-1,2-cycloheptanediol, a common strategy involves the asymmetric epoxidation of cycloheptene, followed by stereospecific ring-opening of the resulting epoxide. The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols was a landmark achievement in this context. While not directly applicable to simple alkenes like cycloheptene, it laid the groundwork for other asymmetric epoxidation methods. Subsequent developments have provided routes to chiral epoxides from non-allylic alkenes, which can then be hydrolyzed under acidic or basic conditions to afford the corresponding trans-diols.

The development of these catalytic asymmetric methods has had a profound impact on the synthesis of chiral molecules, including this compound. The ability to control both the relative and absolute stereochemistry with high precision has been instrumental in the use of this compound as a chiral building block in the synthesis of more complex molecules.

| Milestone | Method | Key Reagents/Catalysts | Stereochemical Outcome | Approximate Era |

| Catalytic Dihydroxylation | Upjohn Dihydroxylation | Catalytic OsO₄, NMO (N-methylmorpholine N-oxide) | cis-Diol (racemic) | 1970s |

| Asymmetric Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligands ((DHQ)₂-PHAL, (DHQD)₂-PHAL), Stoichiometric Oxidant | Enantiomerically enriched cis-diol | 1980s |

| Asymmetric Epoxidation | (leading to trans-diols) | Various methods developed post-Sharpless-Katsuki | Enantiomerically enriched epoxide (precursor to trans-diol) | 1980s onwards |

Future Perspectives and Emerging Research Avenues for 1,2 Cycloheptanediol

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 1,2-Cycloheptanediol and its derivatives is a key area of ongoing research, with a focus on improving efficiency, selectivity, and sustainability.

Traditional and Advanced Oxidation Methods: The permanganate (B83412) oxidation of cycloheptene (B1346976) is a known method for producing cis-1,2-Cycloheptanediol (B8538960). researchgate.net More recent advancements include the use of hydrogen peroxide as an oxidant in catalytic systems. researchgate.net For instance, a ruthenium-based catalyst, [RuIII(Me3tacn)Cl3], has been shown to effectively catalyze the cis-dihydroxylation of alkenes like cycloheptene. researchgate.net Another approach involves the dihydroxylation of cycloheptene using osmium tetroxide. smolecule.combrainly.com

Electrochemical Synthesis: Electrochemical methods are emerging as a highly efficient route for the selective oxidation of cycloheptene to produce cis-1,2-Cycloheptanediol. smolecule.com

Isomerization Techniques: Researchers have developed methods for the selective isomerization of trans-1,2-diols to their cis counterparts. A notable example is a method that uses hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control. nih.gov This technique has been successfully applied to the conformationally flexible trans-1,2-cycloheptanediol to yield the cis diastereomer. nih.gov

Biocatalytic and Biosynthetic Pathways: The use of enzymes and engineered microorganisms presents a green alternative for producing diols. While specific pathways for this compound are still in early research stages, the development of synthetic pathways in organisms like E. coli for other diols, such as 1,2-propanediol, showcases the potential of this approach. researchgate.netnih.gov These methods often involve designing artificial reaction pathways using a combination of enzymes. rsc.org

Table 1: Comparison of Synthetic Methods for this compound